molecular formula C13H14F3NO B13470107 1-Benzoyl-2-(trifluoromethyl)piperidine

1-Benzoyl-2-(trifluoromethyl)piperidine

Cat. No.: B13470107
M. Wt: 257.25 g/mol
InChI Key: HCSOOLGVNJSKEF-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Benzoyl-2-(trifluoromethyl)piperidine can be achieved through several routesThe reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield. These methods leverage catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Benzoyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines or alcohols.

Scientific Research Applications

1-Benzoyl-2-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or altering protein conformation, thereby influencing biochemical pathways .

Comparison with Similar Compounds

1-Benzoyl-2-(trifluoromethyl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

phenyl-[2-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-17(11)12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

HCSOOLGVNJSKEF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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